2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(2-fluorobenzylidene)acetohydrazide
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Overview
Description
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-[(2-fluorophenyl)methylideneamino]acetamide is a member of triazolopyrimidines.
Scientific Research Applications
Fungicidal Activities
- Synthesis and Fungicidal Activities: A series of acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(2-fluorobenzylidene)acetohydrazide, were synthesized for developing novel agrochemicals. These compounds exhibited significant in vitro fungicidal activities against fungi like Rhizoctonia solani, with some showing lower EC50 values than commercial fungicides (Chen et al., 2009).
Antibacterial Activities
- Antimicrobial Activity: Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including related compounds, have shown effective in vitro antibacterial and antifungal activities, comparable to reference drugs like ampicillin and fluconazole (Mostafa et al., 2008).
Organic Light-Emitting Properties
- Blue Organic Light-emitting Supramolecular Microfibers: This compound has been involved in the synthesis of materials that self-assemble into supramolecular microfibers with blue organic light-emitting properties. This marks the first instance of molecular self-assembly in 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Liu et al., 2008).
Potential as Cardiovascular Agents
- As Cardiovascular Agents: Derivatives of this compound have been studied as cAMP phosphodiesterase inhibitors, showing potential as new cardiovascular agents. Some specific derivatives demonstrated significant increases in cardiac output without increasing heart rate, suggesting potential clinical utility (Novinson et al., 1982).
Anticonvulsant and Antidepressant Activities
- Anticonvulsant and Antidepressant Properties: Pyrido[2,3-d]pyrimidine derivatives, which are chemically related, have been synthesized and evaluated for their potential anticonvulsant and antidepressant activities. Some showed higher efficiency than standard drugs in pharmacological tests (Zhang et al., 2016).
Properties
Molecular Formula |
C16H15FN6OS |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15FN6OS/c1-10-7-11(2)23-15(19-10)20-16(22-23)25-9-14(24)21-18-8-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3,(H,21,24)/b18-8+ |
InChI Key |
MJCRUGNTUHDFME-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)N/N=C/C3=CC=CC=C3F)C |
SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NN=CC3=CC=CC=C3F)C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NN=CC3=CC=CC=C3F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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